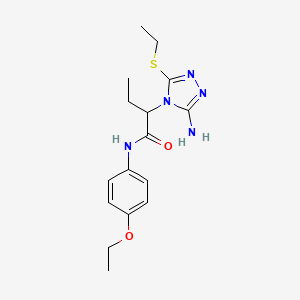![molecular formula C17H21N3O3S B7837245 N-(2-ethylphenyl)-2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B7837245.png)
N-(2-ethylphenyl)-2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-4-[(4-ethylphenyl)sulfonyl]-N-[2-(morpholin-4-yl)ethyl]tetrahydrothiophen-3-amine 1,1-dioxide involves multiple steps. The starting materials typically include 4-ethylbenzenesulfonyl chloride and morpholine. The reaction proceeds through nucleophilic substitution, where the morpholine reacts with the sulfonyl chloride to form the sulfonamide intermediate. This intermediate is then subjected to further reactions to introduce the tetrahydrothiophen-3-amine moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
(3S,4R)-4-[(4-ethylphenyl)sulfonyl]-N-[2-(morpholin-4-yl)ethyl]tetrahydrothiophen-3-amine 1,1-dioxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can lead to a variety of derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, (3S,4R)-4-[(4-ethylphenyl)sulfonyl]-N-[2-(morpholin-4-yl)ethyl]tetrahydrothiophen-3-amine 1,1-dioxide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. Its sulfonyl and amine groups can form hydrogen bonds and other interactions with proteins and nucleic acids, making it a candidate for drug design and development.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. Its ability to interact with biological targets suggests it may have applications in treating diseases or conditions that involve specific molecular pathways.
Industry
In industry, (3S,4R)-4-[(4-ethylphenyl)sulfonyl]-N-[2-(morpholin-4-yl)ethyl]tetrahydrothiophen-3-amine 1,1-dioxide is used in the development of new materials and chemicals. Its unique properties make it suitable for use in various industrial processes and products.
Mécanisme D'action
The mechanism of action of (3S,4R)-4-[(4-ethylphenyl)sulfonyl]-N-[2-(morpholin-4-yl)ethyl]tetrahydrothiophen-3-amine 1,1-dioxide involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl and amine groups can form interactions with active sites of enzymes, potentially inhibiting their activity. The compound may also interact with receptors, modulating their signaling pathways. These interactions can lead to various biological effects, depending on the specific targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (3S,4R)-4-[(4-ethylphenyl)sulfonyl]-N-[2-(morpholin-4-yl)ethyl]tetrahydrothiophen-3-amine 1,1-dioxide include other sulfonamides and tetrahydrothiophenes. Examples include:
- (3S,4R)-4-[(4-methylphenyl)sulfonyl]-N-[2-(morpholin-4-yl)ethyl]tetrahydrothiophen-3-amine 1,1-dioxide
- (3S,4R)-4-[(4-chlorophenyl)sulfonyl]-N-[2-(morpholin-4-yl)ethyl]tetrahydrothiophen-3-amine 1,1-dioxide
Uniqueness
The uniqueness of (3S,4R)-4-[(4-ethylphenyl)sulfonyl]-N-[2-(morpholin-4-yl)ethyl]tetrahydrothiophen-3-amine 1,1-dioxide lies in its specific combination of functional groups and stereochemistry. The presence of the ethyl group on the phenyl ring and the morpholine moiety contribute to its distinct chemical and biological properties, differentiating it from other similar compounds.
Propriétés
IUPAC Name |
N-(2-ethylphenyl)-2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-3-12-6-4-5-7-14(12)19-15(22)10-24-17-18-11(2)13(8-9-21)16(23)20-17/h4-7,21H,3,8-10H2,1-2H3,(H,19,22)(H,18,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEIXVOCYPRZLDE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CSC2=NC(=O)C(=C(N2)C)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=CC=C1NC(=O)CSC2=NC(=O)C(=C(N2)C)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-naphthalen-2-ylacetamide](/img/structure/B7837167.png)


![1-[(4-Methylquinolin-2-yl)sulfanyl]acetone](/img/structure/B7837180.png)

![propan-2-yl 3-[[2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B7837197.png)
![N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B7837205.png)
![2-[[2-[(5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B7837209.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B7837216.png)
![N-(2-ethoxyphenyl)-2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B7837238.png)
![2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-phenylacetamide](/img/structure/B7837246.png)
![N-(3,5-dichlorophenyl)-2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B7837247.png)
![N-(4-butylphenyl)-2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B7837251.png)
![2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B7837256.png)
